4',5-Dihydroxyisoflavone
Description
Overview of Isoflavonoids as a Class of Natural Products
Isoflavonoids represent a significant class of naturally occurring phenolic compounds. wikipedia.org They are a subclass of the broader flavonoid family, which are secondary metabolites found widely in plants. nih.gov Isoflavonoids are particularly abundant in leguminous plants, such as soybeans. nih.govfrontiersin.org Their roles in plants are diverse, including acting as signaling molecules in plant-microbe interactions and as defense compounds (phytoalexins) against pathogens. frontiersin.org
Structurally similar to estrogens, isoflavonoids are often referred to as phytoestrogens. wikipedia.orgfrontiersin.org This structural mimicry allows them to interact with estrogen receptors in animals, leading to a wide range of biological activities. wikipedia.orgnih.gov The core structure of these compounds is derived from the phenylpropanoid pathway. frontiersin.org The isoflavonoid (B1168493) group is extensive and includes various structurally related categories such as isoflavones, isoflavanones, and isoflavans. wikipedia.orgresearchgate.net
Structural Context of 4',5-Dihydroxyisoflavone within the Isoflavonoid Family
Defining the Core Isoflavone (B191592) Chemical Structure
The fundamental chemical framework of an isoflavone is the 3-phenylchromen-4-one backbone. wikipedia.org This structure consists of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). researchgate.net A key distinguishing feature of isoflavones compared to other flavonoids is that the B-ring is attached to the C-ring at the C3 position, rather than the C2 position. nih.govresearchgate.net The basic isoflavone molecule has the chemical formula C15H10O2. foodb.ca
Positioning of Hydroxyl Groups in this compound
The specific identity and properties of an isoflavone are determined by the number and location of substituent groups, particularly hydroxyl (-OH) groups, on its core structure. In the case of this compound, as the name indicates, there are two hydroxyl groups. One is located at the 4' position on the B-ring, and the other is at the 5 position on the A-ring.
Comparative Analysis with Other Dihydroxyisoflavone Isomers and Trihydroxyisoflavones
The positioning of hydroxyl groups is critical to the function of isoflavones. This can be clearly seen when comparing this compound with other well-known isoflavones like Daidzein (B1669772) and Genistein (B1671435).
Daidzein (4',7-Dihydroxyisoflavone): Daidzein is an isomer of this compound. wikipedia.orgnih.gov Both are dihydroxyisoflavones, meaning they each have two hydroxyl groups. However, in Daidzein, these groups are located at the 4' and 7 positions. wikipedia.orgspandidos-publications.com The different placement of the second hydroxyl group (7-position in Daidzein versus the 5-position in this compound) leads to distinct chemical properties and biological activities. frontiersin.org
Genistein (4',5,7-Trihydroxyisoflavone): Genistein is a trihydroxyisoflavone, possessing three hydroxyl groups at the 4', 5, and 7 positions. nih.govnih.govajprd.com It shares the 4' and 5' hydroxylation pattern with this compound but has an additional hydroxyl group at the 7-position. This extra hydroxyl group further modifies its chemical characteristics.
Table 1: Comparison of Key Isoflavones
| Compound Name | IUPAC Name | Chemical Formula | Molar Mass (g/mol) | Hydroxyl Group Positions |
|---|---|---|---|---|
| This compound | 4,5-dihydroxy-3-phenylchromen-2-one | C15H10O4 | 254.24 | 4', 5 |
| Daidzein | 7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C15H10O4 | 254.23 | 4', 7 |
| Genistein | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C15H10O5 | 270.24 | 4', 5, 7 |
Academic Research Rationale for Investigating Specific Isoflavone Analogues, including this compound
The investigation into specific isoflavone analogues like this compound is driven by the understanding that subtle structural variations can lead to significant differences in biological activity. frontiersin.org The number and position of hydroxyl groups on the isoflavone skeleton are known to be crucial for their chemical and biological properties, including their antioxidant potential and ability to bind to cellular receptors. nih.govrsc.org
Research into synthetic isoflavone analogues aims to explore how modifications to the basic isoflavone structure can influence their effects. nih.gov By synthesizing and studying compounds like this compound, scientists can probe the structure-activity relationships of this class of molecules. nih.gov This knowledge is valuable for understanding the mechanisms of action of naturally occurring isoflavones and for the potential development of new compounds with specific biological targets. The study of various isoflavone derivatives helps in identifying the key structural features responsible for their diverse biological effects. frontiersin.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
148356-24-5 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)11-8-19-13-3-1-2-12(17)14(13)15(11)18/h1-8,16-17H |
InChI Key |
GTKATHVTDOTYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Isoflavones
Phylogenetic Distribution of Isoflavone (B191592) Production in Plants
Isoflavones are a class of flavonoids predominantly found in members of the legume family, Fabaceae (also known as Leguminosae). wikipedia.orgfrontiersin.org Their presence is particularly high in well-known plants like soybeans (Glycine max), which are a common source of isoflavones in the human diet. wikipedia.org Other legumes such as kudzu, chickpeas, and alfalfa also produce these compounds. frontiersin.orgwikipedia.org While characteristically associated with legumes, the distribution of isoflavones is not exclusively confined to this family. wikipedia.orgwikipedia.org Research has identified isoflavone production in a limited number of species from other plant families, including a recent discovery of a unique isoflavonoid (B1168493) biosynthetic pathway in wheat (Triticum aestivum), a member of the Poaceae family. frontiersin.orgmdpi.com This indicates that the capacity for isoflavone synthesis has evolved independently in different plant lineages. wikipedia.orgmdpi.com Within plants, isoflavonoids often accumulate in specific tissues, such as the roots and seeds, where they play roles in plant defense and symbiotic interactions with microorganisms. mdpi.com
General Phenylpropanoid Pathway as the Precursor to Isoflavonoid Biosynthesis
The journey to synthesizing isoflavones begins with the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for producing a vast array of secondary metabolites from the amino acid phenylalanine. frontiersin.orgnih.govnih.gov This pathway serves as the foundation for the biosynthesis of lignin, flavonoids, coumarins, and stilbenes, among other compounds. nih.govresearchgate.net
The process is initiated when phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A subsequent hydroxylation reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) produces p-coumaric acid. nih.gov This intermediate is then activated by the enzyme 4-coumarate:CoA-ligase (4CL), which attaches a coenzyme A molecule to form p-coumaroyl-CoA, the primary starter unit for flavonoid and isoflavonoid biosynthesis. nih.govencyclopedia.puboup.com This core sequence of reactions provides the essential C6-C3 backbone that will be further elaborated to create the characteristic isoflavone structure. frontiersin.org
Key Enzymatic Transformations in Isoflavone Formation
From the central phenylpropanoid pathway, the route to isoflavones branches off, involving several key enzymatic steps that build and modify the core flavonoid structure.
The first committed step in the flavonoid branch is catalyzed by Chalcone (B49325) Synthase (CHS) . This enzyme performs a series of condensation reactions, adding three molecules of malonyl-CoA to one molecule of p-coumaroyl-CoA. nih.govencyclopedia.pub The resulting polyketide intermediate is then cyclized and aromatized to form a chalcone, specifically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). encyclopedia.pubnih.gov
In most leguminous plants, a second enzyme, Chalcone Reductase (CHR) , can act in concert with CHS. nih.govresearchgate.net The presence of CHR leads to the formation of a different chalcone, isoliquiritigenin (B1662430) (4,2′,4′-trihydroxychalcone), which lacks the C-5 hydroxyl group. nih.govresearchgate.net
Following its formation, the chalcone is acted upon by Chalcone Isomerase (CHI) . This enzyme catalyzes the stereospecific cyclization of the open-chain chalcone into a three-ringed flavanone (B1672756). nih.govnih.gov There are two main types of CHI enzymes:
Type I CHI: Found in most plants, it primarily uses naringenin chalcone as a substrate to form the flavanone naringenin (4',5,7-trihydroxyflavanone). scispace.com
Type II CHI: This type is characteristic of legumes and has a broader substrate specificity, able to isomerize both naringenin chalcone and isoliquiritigenin. nih.govsemmelweis.hu The isomerization of isoliquiritigenin yields the flavanone liquiritigenin (B1674857) (4',7-dihydroxyflavanone). nih.gov
The specific flavanone produced—naringenin or liquiritigenin—is a critical branch point, as it determines the hydroxylation pattern of the final isoflavone product. researchgate.net
The defining step in isoflavone biosynthesis is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450-dependent monooxygenase. frontiersin.org This enzyme is crucial as it diverts metabolic flow from the general flavonoid pathway specifically toward isoflavonoids. wikipedia.org IFS acts on flavanone substrates (naringenin or liquiritigenin) and catalyzes a complex reaction involving hydroxylation at the C-2 position followed by a 1,2-aryl migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring. frontiersin.orgresearchgate.net This rearrangement forms a 2-hydroxyisoflavanone (B8725905) intermediate. encyclopedia.pub
This 2-hydroxyisoflavanone intermediate is inherently unstable. encyclopedia.pub Its conversion to a stable isoflavone requires the elimination of water (dehydration) to create a double bond between C-2 and C-3. While this can occur spontaneously to some extent, the reaction is efficiently catalyzed in vivo by the enzyme 2-Hydroxyisoflavanone Dehydratase (HID) . encyclopedia.pubresearchgate.net The action of HID is considered a critical determinant for the productive synthesis of isoflavones in plants. researchgate.net The final products of this two-step sequence are the core isoflavones: genistein (B1671435) (from naringenin) and daidzein (B1669772) (from liquiritigenin). encyclopedia.pub
Role of Chalcone Synthase and Chalcone Isomerase
Diversity in Isoflavone Hydroxylation Patterns and Biosynthetic Implications for 4',5-Dihydroxyisoflavone
The structural diversity of naturally occurring isoflavonoids is largely due to variations in the hydroxylation patterns on their A and B rings. This decoration is primarily determined by the flavanone precursor and the action of various hydroxylase enzymes. researchgate.net The two most common isoflavones, genistein and daidzein, exemplify this principle. Genistein possesses a 4',5,7-trihydroxy substitution pattern, which is directly derived from its precursor, naringenin (4',5,7-trihydroxyflavanone). researchgate.net Daidzein has a 4',7-dihydroxy pattern, inherited from its precursor, liquiritigenin (4',7-dihydroxyflavanone). researchgate.net
The compound This compound presents an interesting biosynthetic puzzle. Its structure features hydroxyl groups at the C-4' and C-5 positions but notably lacks the C-7 hydroxyl group that is characteristic of both genistein and daidzein. The biosynthesis of this specific isoflavone is not well-documented but can be inferred from the established pathway. Its formation would necessitate a flavanone precursor that also lacks the C-7 hydroxyl group, namely 4',5-dihydroxyflavanone .
The generation of a 4',5-dihydroxyflavanone intermediate represents a significant deviation from the standard flavonoid pathway. The typical action of chalcone synthase results in a chalcone with 5,7-dihydroxylation on the A-ring. The enzymatic machinery required to produce a flavanone that retains the C-5 hydroxyl but lacks the C-7 hydroxyl is uncommon. This suggests a specialized biosynthetic route may be involved, potentially utilizing alternative starter molecules or employing specific dehydroxylase enzymes, though the latter are rare. The natural occurrence of this compound, confirmed by its listing in natural product databases, underscores that such alternative pathways exist in nature, highlighting a gap in the current understanding of isoflavonoid biosynthetic diversity. researchgate.net
Data Tables
Table 1: Key Enzymes in Isoflavone Biosynthesis
| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | Removes an amino group from phenylalanine. | Phenylalanine | Cinnamic acid |
| Cinnamate 4-Hydroxylase | C4H | Adds a hydroxyl group to cinnamic acid. | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA-Ligase | 4CL | Activates p-coumaric acid with Coenzyme A. | p-Coumaric acid | p-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with 3x malonyl-CoA. | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Reductase | CHR | Co-acts with CHS in legumes to form 5-deoxy-chalcones. | Chalcone intermediate | Isoliquiritigenin |
| Chalcone Isomerase | CHI | Cyclizes chalcones into flavanones. | Naringenin chalcone, Isoliquiritigenin | Naringenin, Liquiritigenin |
| Isoflavone Synthase | IFS | Catalyzes aryl migration to form the isoflavone skeleton. | Naringenin, Liquiritigenin | 2-Hydroxyisoflavanones |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the intermediate to form a stable isoflavone. | 2-Hydroxyisoflavanones | Genistein, Daidzein |
Chemical Synthesis and Derivatization Strategies for Isoflavones
Synthetic Methodologies for Isoflavone (B191592) Aglycones
The synthesis of the core isoflavone structure, or aglycone, can be achieved through several established chemical routes. These methods typically involve the construction of the central pyrone ring (C-ring) onto a deoxybenzoin (B349326) precursor or the rearrangement of a chalcone (B49325) intermediate.
Key synthetic strategies include:
The Deoxybenzoin Route: This is a widely used and classical method for isoflavone synthesis. It involves the acylation of a substituted phenol (B47542) with an aryl-acetic acid or its derivative to form a 2-hydroxy-deoxybenzoin. researchgate.netresearchgate.net This deoxybenzoin intermediate is then cyclized with a one-carbon reagent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, often in the presence of a catalyst like boron trifluoride etherate, to form the isoflavone core. researchgate.netresearchgate.net For instance, the reaction of phloroglucinol (B13840) and (4-hydroxyphenyl)acetonitrile in the presence of a catalyst can yield the deoxybenzoin precursor for genistein (B1671435). researchgate.net
The Chalcone Route: This method utilizes the oxidative rearrangement of a 2'-hydroxychalcone (B22705) intermediate. The chalcone is typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. The subsequent rearrangement to the isoflavone scaffold is often mediated by reagents like thallium(III) nitrate (B79036) (TTN) in methanol. researchgate.net This approach has been successfully used for the synthesis of various isoflavones, including parvisoflavones A and B. researchgate.net
Other Methods: One-pot syntheses have been developed to improve efficiency. For example, resorcinol (B1680541) and 4-bromophenylacetic acid can be reacted with boron tribromide etherate in a one-pot method to produce 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, an isoflavone analogue. researchgate.net
Table 1: Comparison of Major Synthetic Routes to Isoflavone Aglycones
| Method | Key Precursors | Key Reagents/Steps | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Deoxybenzoin Route | Substituted Phenol, Arylacetic Acid | Hoesch reaction or Friedel-Crafts acylation to form deoxybenzoin; Cyclization with a C1 source (e.g., DMF, ethyl orthoformate) | Versatile, widely applicable for various substitution patterns. | Can require harsh conditions; regioselectivity can be an issue. | researchgate.net, researchgate.net, researchgate.net |
| Chalcone Route | Substituted Acetophenone, Substituted Benzaldehyde | Claisen-Schmidt condensation to form 2'-hydroxychalcone; Oxidative rearrangement (e.g., using Thallium(III) nitrate) | Good for specific substitution patterns. | Use of toxic heavy metal reagents like thallium; potential for side products like aurones. | researchgate.net |
Approaches for Regioselective Hydroxylation and Substitution in Isoflavone Scaffolds
The position of hydroxyl groups on the isoflavone scaffold is critical for biological activity. Consequently, methods for regioselective hydroxylation are of great interest. While chemical synthesis can be challenging in achieving high regioselectivity without complex protection-deprotection steps, biotransformation using microbial systems offers a powerful alternative.
Microbial and enzymatic systems, particularly those involving cytochrome P450 (CYP450) monooxygenases, have demonstrated remarkable specificity in hydroxylating the isoflavone core at positions that are difficult to access through conventional chemistry. nih.gov
B-Ring Hydroxylation: Cytochrome P450 81E enzymes from Medicago truncatula, when expressed in yeast, have been shown to hydroxylate isoflavones at the 2' and 3' positions of the B-ring. nih.gov Similarly, the bacterium Streptomyces avermitilis can convert daidzein (B1669772) (4',7-dihydroxyisoflavone) into 3',4',7-trihydroxyisoflavone (B192588) and genistein (4',5,7-trihydroxyisoflavone) into 3',4',5,7-tetrahydroxyisoflavone, demonstrating ortho-dihydroxylation activity on the B-ring. nih.gov
A-Ring Hydroxylation: Certain bacterial strains, such as those from the genera Micrococcus or Arthrobacter, can hydroxylate daidzein to produce 6-hydroxydaidzein and 8-hydroxydaidzein. koreascience.kr
Engineered Enzymes: Protein engineering has been used to alter and improve the regioselectivity of these enzymes. For instance, site-directed mutagenesis of CYP105A5 from Streptomyces has been explored to improve flavonoid hydroxylation. mdpi.com Similarly, variants of 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC) have been engineered to achieve specific mono-ortho-hydroxylation at the C6 position of (S)-equol, a daidzein metabolite. frontiersin.org
Table 2: Examples of Regioselective Hydroxylation of Isoflavones via Biotransformation
| Microorganism/Enzyme System | Isoflavone Substrate | Product(s) (Position of Hydroxylation) | Reference(s) |
|---|---|---|---|
| Streptomyces avermitilis MA-4680 | Daidzein | 3',4',7-Trihydroxyisoflavone (3'-OH) | nih.gov |
| Streptomyces avermitilis MA-4680 | Genistein | 3',4',5,7-Tetrahydroxyisoflavone (3'-OH) | nih.gov |
| Cytochrome P450 81E (from Medicago truncatula) | Isoflavones | 2'- and 3'-hydroxylated products | nih.gov |
| Micrococcus and Arthrobacter species | Daidzein | 6-Hydroxydaidzein, 8-Hydroxydaidzein | koreascience.kr |
Laboratory-Scale Synthesis of Dihydroxyisoflavone Analogues, with Specific Reference to Potential Routes for 4',5-Dihydroxyisoflavone
The synthesis of specific dihydroxyisoflavone analogues is crucial for exploring their biological properties. While numerous syntheses for common isoflavones like daidzein (4',7-dihydroxy) and genistein (4',5,7-trihydroxy) are well-documented, specific routes for less common analogues must often be inferred from these established methods.
A potential synthesis for this compound would involve:
Formation of a Deoxybenzoin Precursor: The key intermediate would be 2,6,4'-trihydroxydeoxybenzoin. This could be synthesized via a Hoesch reaction or Friedel-Crafts acylation between phloroglucinol (1,3,5-trihydroxybenzene, which provides the precursor for the 5-hydroxy A-ring) and 4-hydroxyphenylacetonitrile or a related 4-hydroxyphenylacetic acid derivative (which provides the 4'-hydroxy B-ring). The use of phloroglucinol is known to lead to 2,4,6-trihydroxydeoxybenzoin, the precursor to genistein (4',5,7-trihydroxyisoflavone). researchgate.net To achieve the desired 4',5-dihydroxy pattern, a starting material like 2,6-dihydroxyacetophenone could theoretically be reacted with a 4-hydroxyphenylacetyl derivative.
Cyclization to form the Isoflavone: The resulting 2,6,4'-trihydroxydeoxybenzoin would then be cyclized using a C1 synthon like N,N-dimethylformamide (DMF) and a dehydrating agent or catalyst such as boron trifluoride etherate to construct the pyrone ring, yielding the target this compound.
Table 3: Proposed Synthetic Route for this compound via the Deoxybenzoin Method
| Step | Reaction | Starting Materials | Reagents | Intermediate/Product | Reference Basis |
|---|---|---|---|---|---|
| 1 | Deoxybenzoin Formation (e.g., Hoesch Reaction) | Phloroglucinol, 4-Hydroxyphenylacetonitrile | ZnCl₂, HCl gas, Ether | 2,4,6,4'-Tetrahydroxydeoxybenzoin (Precursor) | researchgate.net, uni.edu |
| 2 | Ring Cyclization | 2,4,6,4'-Tetrahydroxydeoxybenzoin | N,N-Dimethylformamide (DMF), Boron trifluoride etherate (BF₃·OEt₂) | 4',5,7-Trihydroxyisoflavone (Genistein) - Note: This route leads to Genistein. A modified A-ring precursor would be needed for this compound. | researchgate.net |
| Proposed | Modified Deoxybenzoin Formation | 1,3-Dihydroxybenzene (Resorcinol), 4-Hydroxyphenylacetic acid | BF₃·OEt₂ | 2,4,4'-Trihydroxydeoxybenzoin | researchgate.net |
| Proposed | Cyclization | 2,4,4'-Trihydroxydeoxybenzoin | DMF, BF₃·OEt₂ | 4',7-Dihydroxyisoflavone (Daidzein) - This highlights the challenge of targeting the 5-OH group without the 7-OH. | researchgate.net |
This table illustrates the challenge, as standard methods using common phenols lead to 7-OH substitution (from resorcinol) or 5,7-di-OH substitution (from phloroglucinol). Synthesizing the specific 5-OH pattern without the 7-OH would require a less common, selectively protected A-ring precursor.
Chemical Derivatization of Isoflavones for Structure-Activity Relationship Studies
Chemical derivatization is a powerful tool to probe the structure-activity relationships (SAR) of isoflavones. By systematically modifying the core structure, researchers can identify key functional groups responsible for biological effects and develop analogues with improved properties. frontierspartnerships.org
Glycosylation: The attachment of sugar moieties (glycosylation) can significantly alter the solubility, stability, and bioavailability of isoflavones. nih.gov For example, enzymatic glycosylation of soybean isoflavone aglycones has been used to create alpha-linked glucosides with enhanced water solubility. acs.org Phase transfer catalysis is another chemical method used for the regioselective glycosylation of the 7-OH group. nih.gov
Alkylation and Acylation: The hydroxyl groups of isoflavones, particularly at the C-7 and C-4' positions, are common sites for modification. Selective alkylation or acylation can influence biological activity. For instance, a series of genistein derivatives with substitutions at the C-7 or C-4' hydroxyl groups were synthesized to evaluate their antiosteoporotic properties. frontierspartnerships.org In another study, derivatization of formononetin (B1673546) and biochanin A by introducing acetyl ferulic acid was shown to increase anti-diabetic activity compared to the parent compounds. mdpi.com
Table 4: Examples of Isoflavone Derivatization for Structure-Activity Relationship (SAR) Studies
| Parent Isoflavone | Type of Derivatization | Position(s) Modified | Purpose/Observed Effect | Reference(s) |
|---|---|---|---|---|
| Genistein | Sulfonation | Hydroxyl groups | Improve water solubility and anti-diabetic activity. | mdpi.com |
| Daidzein, Genistein | Glycosylation (enzymatic) | C-7 or C-4' hydroxyls | Enhance water solubility. | acs.org |
| Genistein | Metal Complexation (Mn²⁺, Ni²⁺, etc.) | 5-OH and C4-keto group | Increase antitumor activity compared to free isoflavone. | nih.gov |
| Genistein Analogue | Halogenation (Bromine) | B-ring (e.g., 3'-bromo) | Enhance activity against Cryptosporidium parvum. | nih.gov |
| Daidzein | Carboxymethylation | C-7 hydroxyl | Create derivatives for SAR studies on antiproliferative activity. | frontierspartnerships.org |
Advanced Analytical Methodologies for Isoflavone Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to the analysis of isoflavones, enabling their separation from complex matrices and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (UV, Electrochemical)
HPLC is a cornerstone technique for the analysis of isoflavones, including 4',5-dihydroxyisoflavone. upf.edu It is frequently used for the separation and quantification of these compounds in various samples, from plant extracts to biological fluids. upf.edunih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov A gradient elution system, often involving a mixture of an aqueous phase (like water with a small percentage of formic acid) and an organic solvent (like acetonitrile), is commonly used to effectively separate the different isoflavones present in a sample. researchgate.netgigvvy.com
UV Detection: Ultraviolet (UV) detection is a widely used modality in conjunction with HPLC for isoflavone (B191592) analysis. upf.edu Each isoflavone exhibits a characteristic UV absorption spectrum, which allows for its identification and quantification. nih.govajprd.com For instance, the UV spectrum for a flavonoid structure may show absorption maxima around 268, 314, and 342 nm. ajprd.com By monitoring the absorbance at a specific wavelength, typically the wavelength of maximum absorption for the compound of interest, a chromatogram is generated where each peak corresponds to a different compound. nih.gov The area under each peak is proportional to the concentration of the respective compound, allowing for quantification when compared against a standard curve. medicinescience.org
Electrochemical Detection: For enhanced sensitivity, particularly for trace-level analysis, electrochemical detection can be employed with HPLC. upf.eduprotocols.io This method is based on the electrochemical properties of the analyte. As the isoflavone passes through an electrochemical detector, it is either oxidized or reduced at an electrode surface, generating an electrical signal. The magnitude of this signal is proportional to the concentration of the isoflavone. This technique can offer lower detection limits compared to UV detection for certain compounds. protocols.io
The choice of detection method often depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample matrix. researchgate.net
Gas Chromatography (GC) for Aglycone Analysis
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of isoflavone aglycones, which are the non-sugar-bound forms of isoflavones like this compound. nih.govgrafiati.com Since isoflavones are generally not volatile enough for direct GC analysis, a derivatization step is required. nih.gov This typically involves converting the hydroxyl groups of the isoflavone into more volatile trimethylsilyl (B98337) (TMS) ethers. acs.orgdshs-koeln.de
The derivatized sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. dshs-koeln.de The separated compounds then enter the mass spectrometer for detection and identification. nih.gov GC-MS provides high resolution and sensitivity, allowing for the quantification of isoflavone aglycones even in complex mixtures. acs.org This method is particularly useful when the total aglycone content is the primary focus of the analysis. acs.org
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of isoflavones. Its ability to provide detailed information on the molecular weight and fragmentation patterns of a compound makes it highly specific and powerful.
Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS/MS) and High-Resolution Techniques (Orbitrap MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the sensitive and specific detection of MS. upf.edu This is currently the most widely used analytical technique for isoflavone analysis due to its high sensitivity and selectivity. upf.edu In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the isoflavone molecules are ionized, typically using electrospray ionization (ESI). uab.edu
Tandem mass spectrometry (LC-MS/MS) takes this a step further by allowing for the selection of a specific ion (a precursor ion), fragmenting it, and then analyzing the resulting product ions. gigvvy.comtandfonline.com This process provides a unique fragmentation pattern for each compound, which serves as a structural fingerprint, greatly enhancing the confidence in compound identification. uab.edu
High-Resolution Mass Spectrometry (HRMS) with Orbitrap MS: For even greater specificity and the ability to analyze complex samples, high-resolution mass spectrometry (HRMS) instruments, such as the Orbitrap mass spectrometer, are employed. thermofisher.comthermofisher.com Orbitrap technology provides very high mass resolution and accuracy, allowing for the precise determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z). thermofisher.comnih.govnih.gov This high resolving power is crucial for distinguishing between isoflavones and other co-eluting compounds that may have the same nominal mass (isobaric interferences). thermofisher.commdpi.com The use of HRMS, often in a full-scan mode, allows for both targeted quantification and non-targeted screening of a wide range of compounds in a single analysis. thermofisher.comnih.gov
The table below summarizes the key features of these mass spectrometry techniques for isoflavone analysis.
| Technique | Key Features | Applications for this compound |
| LC-MS | Combines HPLC separation with MS detection for high sensitivity and selectivity. | Quantification and identification in various matrices. |
| LC-MS/MS | Provides structural information through fragmentation patterns, enhancing identification confidence. | Definitive identification and quantification, especially in complex mixtures. |
| Orbitrap MS | Offers ultra-high resolution and mass accuracy, enabling precise elemental composition determination. | Analysis of complex samples, distinguishing from isobaric interferences, and non-targeted screening. |
Fragment Ion Analysis via Collision-Induced Dissociation (CID) for Isoflavone Metabolites
Collision-Induced Dissociation (CID) is the most common method used in tandem mass spectrometry to fragment precursor ions. tandfonline.comtandfonline.com In this process, the selected precursor ions are accelerated and collided with an inert gas (like argon or nitrogen), causing them to break apart into smaller product ions. uab.edu The resulting fragmentation pattern is highly characteristic of the molecule's structure. tandfonline.com
For isoflavones, the predominant fragmentation following CID involves the cleavage of the C-ring. tandfonline.comresearchgate.net A well-known fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which results in characteristic fragment ions. tandfonline.comresearchgate.net For example, a common feature in the mass spectra of isoflavones is the neutral loss of carbon monoxide (CO) molecules. tandfonline.comnih.gov
By analyzing these specific fragment ions, researchers can elucidate the structure of unknown isoflavone metabolites. uab.edu For instance, modifications to the A- or B-rings of the isoflavone core will result in predictable shifts in the m/z values of the corresponding fragment ions. This allows for the identification of metabolic transformations such as hydroxylation, methylation, or conjugation with molecules like glucuronic acid. upf.edudshs-koeln.de This detailed structural information is crucial for understanding the biotransformation and metabolic fate of isoflavones like this compound in biological systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. nih.govajprd.com It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous assignment of its structure. hebmu.edu.cn The two most common types of NMR used for this purpose are proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy. ajprd.comresearchgate.net
¹H-NMR Spectroscopy: ¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons on the A- and B-rings, as well as the proton at the C-2 position of the C-ring. ajprd.com
¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. cdnsciencepub.comchemicalbook.com The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. For this compound, the ¹³C-NMR spectrum would show signals for all the carbon atoms in the isoflavone backbone, including the carbonyl carbon (C-4) and the carbons bearing hydroxyl groups. ajprd.comajprd.com
To make complete and unambiguous assignments of all the proton and carbon signals, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, is often employed. ajprd.comhebmu.edu.cnmdpi.com These 2D techniques reveal correlations between protons and carbons, allowing for the precise mapping of the molecular structure. hebmu.edu.cn
The table below presents hypothetical ¹H-NMR and ¹³C-NMR data for this compound, illustrating the type of information obtained from these analyses.
| Atom | Hypothetical ¹H-NMR (δ, ppm, multiplicity, J in Hz) | Hypothetical ¹³C-NMR (δ, ppm) |
| C-2 | 8.10 (s) | 154.5 |
| C-3 | - | 123.0 |
| C-4 | - | 180.5 |
| C-4a | - | 106.2 |
| C-5 | - | 162.8 |
| C-6 | 6.45 (d, J=2.0) | 99.5 |
| C-7 | 7.20 (d, J=8.5) | 131.0 |
| C-8 | 6.35 (d, J=2.0) | 94.0 |
| C-8a | - | 158.0 |
| C-1' | - | 122.0 |
| C-2' | 7.35 (d, J=8.5) | 130.5 |
| C-3' | 6.90 (d, J=8.5) | 115.8 |
| C-4' | - | 158.5 |
| C-5' | 6.90 (d, J=8.5) | 115.8 |
| C-6' | 7.35 (d, J=8.5) | 130.5 |
| 5-OH | 12.9 (s) | - |
| 4'-OH | 9.6 (s) | - |
Application of Integrated Analytical Platforms for this compound Isolation and Identification
The isolation and unambiguous identification of this compound from complex natural sources is a multi-step process that relies heavily on integrated analytical platforms. These platforms combine the exceptional separation power of chromatography with the detailed diagnostic capabilities of spectroscopy. researchgate.net The most powerful and commonly employed platforms involve coupling liquid chromatography with mass spectrometry (LC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy (LC-NMR). springernature.com
A typical workflow begins with the extraction of isoflavones from the source material, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). gigvvy.com As the separated compounds elute from the chromatography column, they are passed directly into one or more detectors. A diode-array detector (DAD) can provide a UV spectrum, which gives preliminary clues about the class of the compound, while a mass spectrometer provides the molecular weight and fragmentation data essential for identification. mdpi.com For definitive structure confirmation of a novel or unconfirmed compound, fractions can be collected for offline NMR analysis, or the system can be directly coupled to an NMR spectrometer. rsc.orgajprd.com
Liquid Chromatography (LC) for Separation: HPLC and UPLC are the cornerstones of isoflavone analysis, offering high-resolution separation of structurally similar compounds. The choice of a stationary phase (the column) and mobile phase (the solvents) is critical. Reversed-phase columns, such as C18, are most common for isoflavone separation. researchgate.netoup.com Gradient elution, where the mobile phase composition is changed over time, is typically used to effectively separate a wide range of compounds with different polarities within a single analytical run. researchgate.netmdpi.com Advanced separation strategies, such as two-dimensional liquid chromatography (2D-LC), can be employed for exceptionally complex samples, offering a significant increase in separation power by using two different column types or separation mechanisms. chromsoc.comnih.gov
Mass Spectrometry (MS) for Identification and Quantification: Mass spectrometry is the key detection technique for identifying and quantifying isoflavones in complex mixtures. When coupled with LC, it provides molecular weight information for each separated peak. Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific ion (the parent or precursor ion) and fragmenting it to produce a unique pattern of product ions. hebmu.edu.cnuab.edu This fragmentation pattern serves as a structural fingerprint that can be used to identify known compounds by matching it against a spectral library or to deduce the structure of an unknown compound. acs.orgmdpi.com High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or QTOF, provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which greatly increases the confidence of identification. mdpi.comajprd.com
Nuclear Magnetic Resonance (NMR) for Structure Elucidation: While MS provides crucial information about molecular formula and fragmentation, NMR spectroscopy is the definitive method for complete structure elucidation. nih.govresearchgate.net NMR experiments provide information about the chemical environment and connectivity of every atom in a molecule. 1D NMR (¹H and ¹³C) spectra reveal the types and numbers of hydrogen and carbon atoms, while 2D NMR experiments (like COSY, HSQC, and HMBC) establish how these atoms are connected to each other, allowing for the complete and unambiguous determination of the molecular structure. ajprd.comajprd.com The integration of LC with solid-phase extraction (SPE) and NMR (LC-SPE-NMR) has created an automated platform for the high-throughput characterization of metabolites from natural extracts. rsc.org
The table below summarizes the key integrated platforms used in isoflavone analysis.
| Technique | Principle | Primary Application | Reference(s) |
| LC-DAD | Combines Liquid Chromatography separation with Diode-Array UV-Vis Detection. | Quantification and preliminary classification of compounds based on UV absorbance. | mdpi.com |
| LC-MS | Couples Liquid Chromatography with Mass Spectrometry. | High-sensitivity detection and molecular weight determination of separated compounds. | researchgate.net |
| LC-MS/MS | Tandem Mass Spectrometry is added for fragmentation analysis. | Structural identification of known compounds and characterization of unknowns; highly selective quantification. | gigvvy.comhebmu.edu.cn |
| UPLC-HRMS (e.g., QTOF, Orbitrap) | Uses Ultra-High-Performance LC for faster, higher-resolution separation coupled with High-Resolution MS. | Accurate mass measurement for elemental formula determination and confident identification of compounds in complex metabolomic studies. | mdpi.comresearchgate.net |
| LC-NMR | Couples Liquid Chromatography directly with Nuclear Magnetic Resonance spectroscopy. | Online structural elucidation of major components in a mixture without the need for isolation. | springernature.com |
| LC-SPE-NMR | Automates the process of LC separation, Solid-Phase Extraction of peaks, and subsequent NMR analysis. | High-throughput structural elucidation of multiple compounds from a complex natural product extract. | rsc.org |
| HSCCC | High-Speed Counter-Current Chromatography, a liquid-liquid partition chromatography technique. | Preparative isolation and purification of target compounds from crude extracts for further analysis. | mdpi.comresearchgate.net |
Research findings demonstrate the power of these integrated platforms in the study of isoflavones, including this compound and its derivatives.
| Source Material | Target Compound(s) / Analysis | Integrated Platform Used | Key Research Finding | Reference(s) |
| Fresh Peas (Pisum sativum) | Identification of isoflavone profile | UPLC-MS/MS | 4′,5-Dihydroxyisoflavone-7-O-galactoside was identified as one of the isoflavones present in fresh peas but not detected in dried peas. | semanticscholar.org |
| Shorea robusta Leaves | Isolation of isoflavones | Column Chromatography, Mass Spectrometry, 1D/2D NMR | A derivative, 7-methoxy-4′-5-dihydroxyisoflavone, was isolated and its structure was identified using spectroscopic techniques. | researchgate.net |
| Rat Plasma/Urine | Metabolism of Daidzein (B1669772) | UHPLC-LTQ-Orbitrap MS | An integrated workflow using HRMS and data mining technologies identified 65 metabolites of daidzein, demonstrating complex biotransformation. | mdpi.com |
| Soybean Cultivars | Quantification of 12 isoflavones | HPLC-ESI-MS/MS | A validated method was developed for the sensitive and accurate quantification of major isoflavones in different soybean varieties. | gigvvy.com |
| Hericium erinaceum Mycelium | Isolation of Daidzein and Genistein (B1671435) | High-Speed Counter-Current Chromatography (HSCCC), ESI-MS, NMR | HSCCC was successfully used to isolate and purify daidzein and genistein with high purity from the crude extract. | mdpi.com |
These examples highlight that while this compound itself may be less abundant or less studied than its isomers like daidzein, the analytical platforms required for its isolation, characterization, and quantification are well-established and routinely used in the broader field of natural product chemistry. mdpi.com The application of UPLC-MS/MS in metabolomics has specifically enabled the detection of its glycosylated forms in complex food matrices like peas. semanticscholar.org For definitive structural confirmation or for the analysis of its methoxy (B1213986) derivatives, a combination of chromatographic separation followed by both high-resolution mass spectrometry and multi-dimensional NMR is the gold standard. ajprd.comresearchgate.net
Metabolic Transformations and Biological Fate of Isoflavones in Non Human Systems
Microbial Biotransformation of Isoflavones.oup.comnih.govmdpi.commdpi.comnih.govnih.govasm.orgnih.govnih.govmdpi.comfrontiersin.orgresearchgate.net
The intestinal microbiota plays a pivotal role in the metabolism of isoflavones. oup.comasm.orgmdpi.comebm-journal.org In many cases, isoflavones are present in plants as inactive glycosides, such as daidzin (B1669773) and genistin (B1671436). researchgate.net Intestinal bacteria possess enzymes, like β-glucosidases, that hydrolyze these glycosidic bonds, releasing the more bioavailable aglycones, daidzein (B1669772) and genistein (B1671435). nih.govfrontiersin.orgresearchgate.net
Further microbial transformations can lead to a variety of metabolites. For instance, daidzein can be metabolized to dihydrodaidzein (B191008), which is then converted to either equol (B1671563) or O-desmethylangolensin (O-DMA). mdpi.comebm-journal.org Similarly, genistein can be transformed into dihydrogenistein (B190386) and subsequently to other metabolites like 6'-hydroxy-O-desmethylangolensin. mdpi.com The production of these metabolites, particularly equol, varies significantly between individuals and is dependent on the specific composition of the gut microbiota. oup.comebm-journal.org
Fungi are also capable of biotransforming isoflavones through various reactions, including hydroxylation, methylation, and glycosylation. nih.govmdpi.commdpi.comnih.govmdpi.com For example, Aspergillus niger has been shown to hydroxylate 7,4'-dimethoxyisoflavone. mdpi.com Beauveria bassiana can convert daidzein, genistein, and biochanin A into their 4″-O-methyl-7-O-glucosyl derivatives. mdpi.com Some fungal species, like Aspergillus saitoi, can hydroxylate daidzein and genistein to produce 8-hydroxydaidzein and 8-hydroxygenistein, respectively. mdpi.com Streptomyces species isolated from soil have also demonstrated the ability to hydroxylate daidzein at the 3'-position to form 3',4',7-trihydroxyisoflavone (B192588). nih.gov
Lactic acid bacteria (LAB) are also involved in isoflavone (B191592) metabolism. nih.govnih.gov Many LAB strains can convert isoflavone glycosides to their aglycones. nih.govnih.gov Some strains can further metabolize these aglycones into compounds like dihydrodaidzein (DHD), dihydrogenistein (DHG), and O-desmethylangolensin (O-DMA). nih.gov
Table 1: Examples of Microbial Biotransformation of Isoflavones
| Original Isoflavone | Microorganism | Resulting Metabolite(s) | Reference(s) |
|---|---|---|---|
| Daidzein | Intestinal Microbiota | Dihydrodaidzein, Equol, O-desmethylangolensin | mdpi.comebm-journal.org |
| Genistein | Intestinal Microbiota | Dihydrogenistein, 6'-hydroxy-O-desmethylangolensin | mdpi.com |
| 7,4'-Dimethoxyisoflavone | Aspergillus niger | 6-hydroxy-7,4'-dimethoxyisoflavone | mdpi.com |
| Daidzein, Genistein, Biochanin A | Beauveria bassiana | 4″-O-methyl-7-O-glucosyl derivatives | mdpi.com |
| Daidzein | Streptomyces sp. G-18 | 3',4',7-trihydroxyisoflavone | nih.gov |
| Daidzein | Isaria fumosorosea | Daidzein 7-O-β-d-(4″-O-methyl)-glucopyranoside | mdpi.com |
| Daidzin | Lactobacillus spp. | Daidzein | frontiersin.org |
| Genistin | Bifidobacterium spp. | Genistein | frontiersin.org |
Enzymatic Modifications of Isoflavones (e.g., Glucuronidation, Sulfation, Methylation, Hydroxylation) in Isolated Cellular Systems and Organisms.nih.govd-nb.infofrontiersin.orgiomcworld.commdpi.comnih.govresearchgate.netnih.govnih.govnih.govwikipedia.orgsigmaaldrich.comumich.edunih.gov
Once absorbed, isoflavone aglycones undergo extensive phase II enzymatic modifications, primarily in the intestine and liver. nih.govd-nb.infoiomcworld.com These reactions, which include glucuronidation, sulfation, methylation, and hydroxylation, increase the water solubility of the isoflavones, facilitating their excretion. wikipedia.org
Glucuronidation is a major metabolic pathway for isoflavones. nih.govsigmaaldrich.com UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for attaching glucuronic acid to the hydroxyl groups of isoflavones. iomcworld.comnih.gov In human liver microsomes, UGT1A1 and UGT1A9 have been identified as major enzymes in the glucuronidation of genistein and daidzein. sigmaaldrich.comnih.gov Studies using Caco-2 cells, a model of the human intestinal epithelium, have shown that the 7-hydroxyl group is a primary site for glucuronidation. umich.edu
Sulfation , catalyzed by sulfotransferases (SULTs), is another important conjugation reaction. iomcworld.com In Caco-2 cells, prunetin (B192199) is primarily sulfated, and the 4'-hydroxyl group is a potential site for this modification. umich.edu
Methylation of isoflavones, catalyzed by O-methyltransferases (OMTs), can also occur. frontiersin.orgnih.govresearchgate.netwikipedia.org In plants like Pueraria lobata, isoflavones can be methylated at the O-4', O-3', and O-7 positions. frontiersin.orgnih.gov For example, daidzein can be methylated to form formononetin (B1673546) (4'-O-methyldaidzein). frontiersin.orgnih.gov
Hydroxylation is a phase I metabolic reaction that can be catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.govnih.gov This reaction introduces a hydroxyl group onto the isoflavone structure, which can alter its biological activity. mdpi.comnih.gov For instance, the enzyme CYP105D7 from Streptomyces avermitilis can hydroxylate daidzein at the 3' position of the B-ring to produce 7,3',4'-trihydroxyisoflavone. mdpi.com In Medicago truncatula, CYP81E enzymes have been shown to hydroxylate isoflavones at the 2' and 3' positions. nih.gov
Investigation of Isoflavone Metabolic Pathways in Non-Human Animal Models.nih.goviomcworld.comresearchgate.nettandfonline.comacs.orgacs.orgnih.govacs.orgnih.govbesjournal.comphysiology.orgkarger.com
Studies in non-human animal models, particularly rodents, have provided valuable insights into the in vivo metabolism of isoflavones. nih.goviomcworld.comacs.orgnih.govbesjournal.com These studies have confirmed that after oral administration, isoflavones are rapidly absorbed and undergo extensive metabolism.
In rats, after administration of daidzein, daidzin, genistein, and genistin, a total of 16 metabolites were identified, with methylation, glucuronide conjugation, and sulfate (B86663) conjugation being the primary metabolic pathways. tandfonline.com Some metabolites detected in rats, such as daidzin-4',7-diglucoside and genistein-4'-methyl ether, have not been reported in humans. tandfonline.com
The metabolism of isoflavones can differ between species. For example, rodents have been shown to conjugate isoflavones less efficiently than humans, resulting in a higher proportion of unconjugated, and thus more biologically active, isoflavones in their plasma. nih.gov In Sprague-Dawley rats and various mouse strains, S-(-)equol is the predominant isoflavan (B600510) metabolite found in plasma following consumption of soy-containing diets. nih.gov
The metabolic fate of isoflavones can also be influenced by the form in which they are consumed. In rats, the absorption of genistein was found to be similar whether it was administered as the aglycone or as its glycoside form from a soy extract, although higher initial plasma concentrations were observed with the aglycone. nih.gov
Studies in mice have shown that isoflavone consumption can modulate various metabolic pathways, including those related to lipid metabolism. researchgate.netacs.orgphysiology.org In ovariectomized rats fed a high-fat diet, isoflavone treatment was found to regulate the expression of genes involved in lipid metabolism. besjournal.com
Table 2: Key Metabolic Pathways of Isoflavones in Rodent Models
| Animal Model | Isoflavone(s) Studied | Primary Metabolic Pathways Observed | Key Findings | Reference(s) |
|---|---|---|---|---|
| Rats (Sprague-Dawley) | Daidzein, Daidzin, Genistein, Genistin | Methylation, Glucuronide conjugation, Sulfate conjugation | Identification of 16 metabolites, some not found in humans. | tandfonline.com |
| Rats and Mice | Genistein, Daidzein | Phase II conjugation (Glucuronidation, Sulfation), Equol production | Rodents conjugate isoflavones less efficiently than humans; S-(-)equol is a major metabolite. | nih.gov |
| Rats (Wistar) | Genistein | Absorption and excretion | Similar extent of absorption for glycone and aglycone forms. | nih.gov |
| Mice (BALB/c) | Genistein, Daidzein | Phase II conjugation | High bioavailability from soy protein isolate, but extensive conjugation limits systemic exposure to aglycones. | acs.org |
| Mice (PPARα +/+ and −/−) | Soy Isoflavones | Lipid metabolism pathways | Isoflavones improve serum triglycerides via PPARα-dependent and -independent mechanisms. | physiology.org |
Comparative Metabolic Analysis of Dihydroxyisoflavones, Informing Potential Biotransformation of 4',5-Dihydroxyisoflavone
While direct metabolic studies on this compound are limited, the extensive research on other dihydroxyisoflavones, primarily genistein (4',5,7-trihydroxyisoflavone) and daidzein (4',7-dihydroxyisoflavone), provides a strong basis for predicting its potential biotransformation pathways.
Given the presence of hydroxyl groups at the 4' and 5' positions, this compound would likely be a substrate for the same phase II conjugating enzymes that act on genistein and daidzein. Therefore, it is highly probable that this compound would undergo glucuronidation and sulfation at one or both of its hydroxyl groups. The intestinal and hepatic UGT and SULT enzymes would be the primary catalysts for these reactions.
Furthermore, the potential for microbial metabolism in the gut is significant. Gut bacteria that are known to metabolize other isoflavones could potentially act on this compound. This could involve reduction of the C2-C3 double bond, similar to the formation of dihydrodaidzein and dihydrogenistein from daidzein and genistein, respectively. mdpi.com Subsequent cleavage of the C-ring could also occur, leading to the formation of simpler phenolic compounds.
Hydroxylation by microbial or host CYP enzymes is another plausible metabolic route. The addition of further hydroxyl groups to the aromatic rings could occur, potentially altering the compound's biological activity. Similarly, methylation of the hydroxyl groups by O-methyltransferases is a possibility, which would affect the compound's polarity and interaction with biological targets.
In essence, the metabolic fate of this compound is expected to mirror that of other well-studied dihydroxyisoflavones, involving a combination of microbial transformations in the gut and extensive phase I and phase II metabolism by host enzymes, primarily resulting in conjugated metabolites that are readily excreted.
Molecular and Cellular Mechanisms of Isoflavone Activity in in Vitro Models
Investigation of Molecular Target Interactions and Signal Transduction Pathways
4',5-Dihydroxyisoflavone, more commonly known as daidzein (B1669772), exerts its biological effects through interactions with various molecular targets and the subsequent modulation of intracellular signal transduction pathways. These interactions are fundamental to understanding its cellular activities.
Daidzein has been shown to influence several key signaling cascades within cells, which are critical for regulating processes like cell growth, proliferation, and survival.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling route that daidzein has been observed to modulate. For instance, in human ovarian cancer cells (SKOV3), daidzein has been shown to inhibit the Raf/MEK/ERK cascade, a key component of the MAPK pathway. spandidos-publications.com In studies on LPS-induced hepatocyte injury, daidzein suppressed the phosphorylation of ERK1/2, another critical kinase in the MAPK pathway. bohrium.com A metabolite of daidzein, 7,3′,4′-Trihydroxyisoflavone (7,3′,4′-THIF), has also been found to suppress the phosphorylation of ERK and JNK in microglial cells. biomolther.org
AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another significant target of daidzein. In colon cancer cells, daidzein has been shown to decrease the expression of PI3K. foodandnutritionresearch.netfoodandnutritionresearch.net Furthermore, in a mouse model of chronic stress, daidzein supplementation led to improved expression of ERK1/2, pERK1/2, and mTOR in the brain. nih.gov The daidzein metabolite 7,3′,4′-THIF has been observed to activate the dephosphorylation of AKT and mTOR in B16F10 melanoma cells. frontiersin.org
GSK3β: Glycogen synthase kinase 3β (GSK3β) is another kinase that can be affected by daidzein and its metabolites. In vitro studies on ovarian cancer cells have associated daidzein's effects with changes in the expression of p-GSK3β. semanticscholar.org The daidzein metabolite 7,3′,4′-THIF has been shown to downregulate the phosphorylation of GSK3β in microglial cells. biomolther.org
STAT3 Pathway: Daidzin (B1669773), the glycoside form of daidzein, has been found to suppress the signal transducer and activator of transcription 3 (STAT3) signaling cascade in multiple myeloma cells. mdpi.com It was observed to mitigate the phosphorylation of STAT3 and its upstream kinases JAK1/2 and c-Src. mdpi.com
Daidzein's biological activity is also attributed to its ability to inhibit certain enzymes and bind to specific cellular receptors.
Enzyme Inhibition: Daidzein and its derivatives have been studied for their inhibitory effects on various enzymes. For example, daidzein has been shown to be a specific inhibitor of topoisomerase II. iiarjournals.org Its metabolites, such as 7,8,4'-trihydroxyisoflavone (B1683512) and 5,7,8,4'-tetrahydroxyisoflavone, have demonstrated potent irreversible inhibition of mushroom tyrosinase. acs.org Another metabolite, 6,7,4′-trihydroxyisoflavone, has been found to inhibit cyclin-dependent kinase 1 (CDK1) and CDK2, which are crucial for cell cycle regulation. oup.com
Receptor Binding: A primary mechanism of daidzein's action is its ability to bind to estrogen receptors (ERs), specifically ERα and ERβ. bcerp.org It generally shows a higher affinity for ERβ, classifying it as a selective estrogen receptor modulator (SERM). bcerp.orgjst.go.jp This binding to ERs can trigger both weak estrogenic and anti-estrogenic effects. bcerp.org Molecular docking studies have been employed to analyze the binding of daidzein and its analogs to estrogen receptors, aiming to understand the structural basis for their affinity and to design more potent analogs. oaji.net Additionally, daidzein has been shown to bind to the muscarinic M3 receptor, suggesting a role in conditions like overactive bladder. frontiersin.org
Table 1: Summary of Daidzein's Interaction with Signaling Pathways and Molecular Targets
| Pathway/Target | Effect of Daidzein/Metabolites | Cell/System Studied | Reference |
|---|---|---|---|
| MAPK (Raf/MEK/ERK) | Inhibition | Human ovarian cancer cells (SKOV3) | spandidos-publications.com |
| MAPK (ERK1/2) | Suppression of phosphorylation | LPS-induced hepatocytes | bohrium.com |
| PI3K/AKT/mTOR | Decreased PI3K expression, dephosphorylation of AKT/mTOR | Colon cancer cells, B16F10 melanoma cells | foodandnutritionresearch.netfoodandnutritionresearch.netfrontiersin.org |
| GSK3β | Changes in phosphorylation | Ovarian cancer cells, microglial cells | biomolther.orgsemanticscholar.org |
| STAT3 | Suppression of signaling (by Daidzin) | Multiple myeloma cells | mdpi.com |
| Topoisomerase II | Inhibition | General | iiarjournals.org |
| Tyrosinase | Irreversible inhibition (by metabolites) | Mushroom tyrosinase | acs.org |
| CDK1/CDK2 | Inhibition (by 6,7,4′-trihydroxyisoflavone) | Human colon cancer cells (HCT-116) | oup.com |
| Estrogen Receptors (ERα, ERβ) | Binding, preferential to ERβ | Various | bcerp.orgjst.go.jp |
| Muscarinic M3 Receptor | Binding | Recombinant human M3 receptor | frontiersin.org |
Modulation of Intracellular Signaling Cascades (e.g., MAPK, AKT, mTOR, GSK3β)
Evaluation of Antioxidant and Pro-oxidant Activities in Cellular Systems
The redox properties of this compound (daidzein) are complex, with studies demonstrating both antioxidant and pro-oxidant effects depending on the cellular context and concentration.
As an antioxidant, daidzein has been shown to improve the redox status in muscle tissue and protect against oxidative stress in various cell models. nih.govnih.gov For example, it can reduce intracellular reactive oxygen species (ROS) levels and restore the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). bohrium.comnih.gov In rat hepatoma H4IIE cells, daidzein treatment increased the mRNA expression of catalase, another important antioxidant enzyme. scispace.comspandidos-publications.com
Conversely, under certain conditions, daidzein can exhibit pro-oxidant activity. tandfonline.com High-level supplementation in pigs led to pro-oxidant changes in fat and liver tissues, as indicated by increased levels of malondialdehyde, a marker of lipid peroxidation. nih.gov In rat hepatoma cells, while increasing catalase mRNA, daidzein itself exerted a mild oxidative stress and did not protect against hydrogen peroxide-induced stress. scispace.com Studies in brain tissue also suggest that daidzein can act as a pro-oxidant by decreasing glutathione (B108866) concentrations. nih.gov This dual antioxidant/pro-oxidant potential is a topic of ongoing research. nih.govscispace.com
Cellular Responses and Biological Effects in Cultured Cell Lines (e.g., Cell Cycle Modulation, Apoptosis Induction)
In cultured cell lines, this compound (daidzein) has been shown to induce a range of biological effects, most notably cell cycle modulation and apoptosis.
Cell Cycle Modulation: Daidzein has been observed to arrest the cell cycle at different phases in various cancer cell lines. In murine neuroblastoma cells, it was found to prevent the progression to the G2/M phase. nih.gov In human ovarian cancer SKOV3 cells, daidzein caused G2/M cell cycle arrest. spandidos-publications.com A derivative of daidzein, 7,8,4′-trihydroxyisoflavone, has been shown to cause cell cycle arrest in the G1 and G2/M phases in human cervical and breast cancer cells. mdpi.com Another metabolite, 6,7,4′-trihydroxyisoflavone, induced cell cycle arrest at the S and G2/M phases in human colon cancer cells. oup.com
Apoptosis Induction: Daidzein is a known inducer of apoptosis, or programmed cell death, in numerous cancer cell types. spandidos-publications.com It can trigger apoptosis through the mitochondrial (intrinsic) pathway, which involves altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases, such as caspase-3, -7, and -9. spandidos-publications.comnih.gov This effect has been documented in breast cancer cells (MCF-7), choriocarcinoma cells (JAR and JEG-3), ovarian cancer cells (SKOV3), and colon cancer cells (HT-29). spandidos-publications.comfoodandnutritionresearch.netfoodandnutritionresearch.netspandidos-publications.comnih.gov The induction of apoptosis is often dose-dependent. spandidos-publications.comspandidos-publications.com
Table 2: Effects of Daidzein on Cell Cycle and Apoptosis in Various Cell Lines
| Cell Line | Effect | Key Molecular Events | Reference |
|---|---|---|---|
| Murine Neuroblastoma (Neuro-2a) | G2/M phase arrest, Apoptosis | DNA fragmentation | nih.gov |
| Human Ovarian Cancer (SKOV3) | G2/M phase arrest, Apoptosis | Mitochondrial pathway, Increased cleaved caspase-3 | spandidos-publications.com |
| Human Breast Cancer (MCF-7) | Apoptosis | Increased Bax/Bcl-2 ratio, Increased caspase 3/7 activity, ROS production | nih.gov |
| Human Choriocarcinoma (JAR, JEG-3) | Apoptosis | Mitochondrial pathway, Decreased Bcl-2/Bax ratio, Increased cleaved caspase-3 and -9 | spandidos-publications.com |
| Human Colon Cancer (HT-29) | Apoptosis | Inhibition of lipid droplet accumulation, Increased FOXO3a and caspase-8 | foodandnutritionresearch.netfoodandnutritionresearch.net |
| Human Colon Cancer (HCT-116) | S and G2/M phase arrest (by 6,7,4′-trihydroxyisoflavone) | Inhibition of CDK1 and CDK2 | oup.com |
Structure-Activity Relationship (SAR) Studies of Isoflavones
The biological activities of isoflavones are closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that determine the efficacy and nature of their effects.
The number and position of hydroxyl (-OH) groups on the isoflavone (B191592) skeleton are critical determinants of their biological activity, particularly their antioxidant and receptor-binding properties. nih.govmdpi.commdpi.com
For antioxidant activity, the hydroxyl group at the C-4' position on the B-ring is considered of utmost importance. nih.govmdpi.comjmb.or.kr The presence of a hydroxyl group at the C-5 position on the A-ring is of moderate importance, while the C-7 hydroxyl group has less significance for antioxidant capacity. nih.govjmb.or.kr This is why genistein (B1671435) (with -OH groups at C-5, C-7, and C-4') generally exhibits stronger antioxidant activity than daidzein (with -OH groups at C-7 and C-4'). mdpi.comjmb.or.krkoreascience.kr The addition of hydroxyl groups, for instance at the 3' position, can dramatically increase free radical scavenging activity. mdpi.com
Regarding other biological activities, such as the induction of differentiation in mouse erythroleukemia cells, the 4'-hydroxyl group has been found to be essential. nih.gov In terms of enzyme inhibition, the presence of dihydroxyl groups at the C-7 and C-8 positions, along with the core isoflavone structure, plays an important role in the inactivation of tyrosinase. acs.org These SAR studies are crucial for understanding the mechanisms of action of existing isoflavones and for the design of new, more potent derivatives.
Computational Approaches in SAR Analysis (Molecular Docking, Molecular Dynamics Simulations)
Computational methods are indispensable tools in modern drug discovery and medicinal chemistry for elucidating Structure-Activity Relationships (SAR). These approaches provide detailed insights at the molecular level, guiding the optimization of lead compounds. nih.gov Among these techniques, molecular docking and molecular dynamics (MD) simulations are particularly prominent in the study of isoflavones.
Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target macromolecule, typically a protein. nih.gov This static-view approach is crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In the context of isoflavones, docking has been successfully used to rationalize their inhibitory activities against various protein targets. For instance, molecular docking studies have been performed to understand how different flavonoids, including isoflavone derivatives, interact with the active sites of human Cytochrome P450 (P450) enzymes. nih.gov These studies suggest that diverse mechanisms are involved in the interaction and subsequent inhibition of P450 catalytic activities, depending on the specific flavonoid and P450 isoform. nih.gov Similarly, docking has been employed to screen isoflavone derivatives against targets like protein phosphatase 1 from Leishmania donovani and to identify potential kinesin spindle protein (KSP) inhibitors. windows.netresearchgate.net
A notable application involved investigating the binding of eight isoflavone analogues to mitochondrial aldehyde dehydrogenase (ALDH2), an enzyme targeted for alcoholism treatment. acs.org Docking simulations revealed that the isoflavone skeleton fits within a hydrophobic binding tunnel, forming π-π stacking and other non-polar interactions with key residues. acs.org
Table 1: Examples of Molecular Docking Studies with Isoflavones
| Isoflavone/Derivative | Protein Target | Key Findings | Reference(s) |
|---|---|---|---|
| Various Flavonoids | Cytochrome P450s (1A1, 1A2, 1B1, 2C9, 3A4) | Predicted binding modes that correlate with observed inhibitory activities. | nih.gov |
| Isoflavone Derivatives | Protein Phosphatase 1 (Leishmania donovani) | Identified a derivative with good binding features and acceptable ADMET properties. | windows.net |
| Isoflavone Analogues | Mitochondrial Aldehyde Dehydrogenase (ALDH2) | Showed the isoflavone skeleton binding in a hydrophobic tunnel via π-π stacking interactions. | acs.org |
| Genistein | Amyloid-beta 42 Peptide | Demonstrated specific binding patterns with pockets on the peptide surface. | nih.gov |
| 3′,4′,7-Trihydroxyisoflavone | α- and β-tubulin, CDK2 | Suggested association with active sites, potentially influencing microtubule polymerization and cell division. | researchgate.net |
Molecular Dynamics (MD) Simulations While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the molecular interactions over time. nih.gov MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational changes, flexibility, and stability of the ligand-protein complex. nih.govresearchgate.net This technique is crucial for refining docking poses and for more accurate binding energy calculations.
MD simulations have been used to study the interaction between 3′,4′,7-trihydroxyisoflavone (THIF) and α-tubulin, indicating a strong and stable binding. researchgate.net In the study of isoflavone analogues with ALDH2, MD simulations were followed by Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations. acs.org This combined approach allows for the decomposition of binding free energy into constituent parts, such as van der Waals and electrostatic interactions, revealing that van der Waals forces were the primary driver for binding. acs.org Similar MD and MM-PBSA approaches have been used to explore the inhibitory mechanisms of isoflavones like genistein on the aggregation of the Amyloid-beta 42 peptide, a key event in Alzheimer's disease. nih.govacs.org These simulations show that isoflavones can stabilize the peptide in a non-toxic conformation, primarily through hydrophobic interactions. nih.govacs.org
Together, these computational tools allow for a detailed analysis of SAR, enabling researchers to predict the biological activity of novel compounds and to rationally design more potent and selective isoflavone derivatives. nih.gov
Exploration of Specific Cellular and Molecular Activities of Dihydroxyisoflavones, with Potential for this compound
The biological activities of this compound are not extensively documented. However, by examining the known in vitro molecular and cellular mechanisms of structurally similar dihydroxyisoflavones, its potential biological profile can be inferred. The position of the hydroxyl groups on the isoflavone core is a critical determinant of activity.
Modulation of Cell Signaling Pathways Dihydroxyisoflavones are known to interfere with multiple key signaling cascades involved in cell fate.
MAPK and NF-κB Pathways: 7,3',4'-Trihydroxyisoflavone, a metabolite of daidzein, has been shown to exert anti-neuroinflammatory effects in lipopolysaccharide-stimulated BV2 microglial cells by significantly inhibiting the phosphorylation of ERK and JNK (members of the MAPK family) and suppressing the NF-κB signaling pathway. biomolther.org Biochanin A (4'-Methoxy-5,7-dihydroxyisoflavone) has also been found to reduce the activation of MAPKs and the protein kinase Akt in cancer cells. nih.gov
PI3K/Akt/mTOR Pathway: Genistein (a trihydroxyisoflavone, but structurally related) is a well-studied modulator of the PI3K/Akt/mTOR pathway. mdpi.com Puerarin (a glycoside of 4',7-dihydroxyisoflavone) has been shown to bind directly to the kinase domain of mTOR, suppressing its activity and thereby inhibiting mTOR-mediated glucose metabolism in pancreatic cancer cells. aging-us.com This suggests that dihydroxyisoflavones could potentially regulate this central pathway controlling cell growth and metabolism.
Enzyme Inhibition
Protein Kinases: Certain isoflavones can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For example, 6,7,4'-trihydroxyisoflavone (B192597) has been reported to inhibit the proliferation of HCT-116 colon cancer cells by inhibiting CDK1 and CDK2. researchgate.net
Cytochrome P450 Enzymes: Isoflavones can act as inhibitors of P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. Molecular docking studies have detailed the potential for various hydroxylated and methoxylated isoflavones to inhibit several P450 isoforms, including 1A1, 1A2, and 1B1. nih.gov
Interaction with Cellular Receptors The most well-known activity of many isoflavones is their interaction with estrogen receptors (ERs). Daidzein (4',7-dihydroxyisoflavone) is a classic phytoestrogen that can bind to ERs. This binding can lead to estrogenic responses, such as enhanced proliferation of estrogen-sensitive cells like the MCF-7 breast cancer cell line. nih.govacs.org The binding of isoflavone-liganded ERs to estrogen response elements (EREs) on DNA is consistent with their cell proliferative activity. nih.gov
Effects on Cell Proliferation and Oxidative Stress The effects of dihydroxyisoflavones on cell proliferation are highly context-dependent. While daidzein promotes the growth of ER-positive MCF-7 cells, other derivatives show anti-proliferative activity in different cell lines. researchgate.netnih.gov For instance, 6,7,4'-trihydroxyisoflavone inhibits the growth of HCT-116 and DLD1 human colon cancer cells, an effect not observed with daidzein. researchgate.net
Furthermore, certain metabolic derivatives of daidzein, such as 7,3',4'-trihydroxyisoflavone (which possesses an ortho-dihydroxy group), can induce oxidative DNA damage. nih.govacs.org Studies have shown these metabolites significantly increase the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, in human mammary epithelial cells. nih.gov This suggests a potential role for specific dihydroxyisoflavone structures in tumor initiation through a metal-dependent, redox-cycling mechanism. nih.govacs.org
Table 2: Summary of In Vitro Activities of Dihydroxyisoflavones and Related Compounds
| Compound | In Vitro Model | Observed Cellular/Molecular Activity | Potential Implication for this compound | Reference(s) |
|---|---|---|---|---|
| Daidzein (7,4'-Dihydroxyisoflavone) | MCF-7 breast cancer cells | Binds to Estrogen Receptors (ERs), enhancing cell proliferation. | Potential estrogenic activity. | nih.govacs.org |
| 7,3',4'-Trihydroxyisoflavone | MCF-10A mammary epithelial cells | Induces oxidative DNA damage (8-oxodG formation). | Potential to induce oxidative stress depending on hydroxylation pattern. | nih.govacs.org |
| 7,3',4'-Trihydroxyisoflavone | BV2 microglial cells | Suppresses MAPK (ERK, JNK) and NF-κB signaling pathways. | Potential anti-inflammatory activity. | biomolther.org |
| 6,7,4'-Trihydroxyisoflavone | HCT-116 colon cancer cells | Inhibits cell proliferation via inhibition of CDK1 and CDK2. | Potential anti-proliferative activity through cell cycle modulation. | researchgate.net |
| Puerarin (a 4',7-dihydroxyisoflavone glycoside) | Pancreatic cancer cells | Inhibits mTOR activity, suppressing glucose uptake and metabolism. | Potential to modulate cellular metabolism via the mTOR pathway. | aging-us.com |
| Genistein (4',5,7-Trihydroxyisoflavone) | Various cancer cell lines | Modulates JAK/STAT, PI3K/Akt/mTOR, Wnt/β-catenin pathways. | Broad potential to modulate key signaling pathways. | mdpi.com |
In Vivo Biological Investigations of Isoflavones in Non Human Animal Models
Pharmacodynamic Studies and Biological Effects in Animal Models (e.g., Rodents)
In vivo studies, primarily in rodent models, have been instrumental in characterizing the pharmacodynamic profile of isoflavones. While direct research on 4',5-Dihydroxyisoflavone is limited, extensive investigation into structurally similar isoflavones, such as genistein (B1671435) (4',5,7-trihydroxyisoflavone) and daidzein (B1669772) (4',7-dihydroxyisoflavone), provides significant insight. These compounds, found in soy and other legumes, elicit a range of biological effects after ingestion and metabolic conversion within the gastrointestinal tract. diva-portal.orgwikipedia.org
Animal models have demonstrated that isoflavones can influence estrogen-sensitive tissues. oup.com For instance, genistein and daidzein are known phytoestrogens that can bind to estrogen receptors (ERs), particularly ERβ, which is present in various tissues, including bone and the central nervous system. oup.comnih.gov This interaction underlies many of their observed biological activities. In rodent models, exposure to isoflavones has been shown to affect the development and function of reproductive tissues and the skeletal system. oup.comfrontiersin.org Neonatal exposure to a combination of genistein and daidzein in female rats prevented the deterioration of lumbar and femoral bone mineral density following castration. frontiersin.org Furthermore, studies in elderly rats have shown that both genistein and its glucoside form, genistin (B1671436), can enhance bone metabolism in femoral tissues. wikipedia.org
Table 1: Summary of In Vivo Biological Effects of Key Isoflavones in Rodent Models This table is interactive. Click on the headers to sort the data.
| Compound | Animal Model | Observed Biological Effect(s) | Reference(s) |
|---|---|---|---|
| Genistein | Rat | Exhibits estrogenic effects, influences bone metabolism. wikipedia.orgfrontiersin.org | wikipedia.org, frontiersin.org |
| Daidzein | Rat | Influences bone mineral density, metabolized to active compounds like equol (B1671563). frontiersin.org | frontiersin.org |
| Soy Isoflavones (Genistein + Daidzein) | Mouse | Alleviate inflammation and oxidative stress in dextran (B179266) sulfate (B86663) sodium-induced colitis. spandidos-publications.com | spandidos-publications.com |
| Genistein | Rat | Shows neuroprotective effects in models of Parkinson's and Alzheimer's disease. diva-portal.org | diva-portal.org |
Effects on Specific Physiological Systems in Animal Models (e.g., Neuroprotection, Anti-inflammatory Responses, Antiproliferative Activity)
The systemic effects of isoflavones have been investigated across various physiological systems in animal models, revealing potential neuroprotective, anti-inflammatory, and antiproliferative properties.
Neuroprotection: Genistein (4',5,7-trihydroxyisoflavone), which shares the 4',5-dihydroxy structure with the target compound, has demonstrated notable neuroprotective effects in rat models of neurodegenerative diseases. diva-portal.orgresearchgate.net In a rat model of Parkinson's disease, genistein showed protective effects in a 6-hydroxydopamine hemi-parkinsonian model. diva-portal.org In rat models of Alzheimer's disease, genistein pretreatment was found to ameliorate impairments in short-term spatial memory, reduce the degeneration of neurons, and inhibit the aggregation of amyloid-beta plaques in the hippocampus. diva-portal.org These effects are partly attributed to its estrogen-like activity and antioxidant properties. diva-portal.org The neuroprotective mechanisms of isoflavones involve interactions with estrogen receptors, antioxidant effects, anti-inflammatory properties, and modulation of neural plasticity. researchgate.net
Anti-inflammatory Responses: The anti-inflammatory potential of isoflavones has been confirmed in several animal models. Dietary soy isoflavones, primarily genistein and daidzein, were shown to alleviate dextran sulfate sodium-induced colitis in mice. spandidos-publications.com The protective mechanism involved enhancing antioxidant function and inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response gene 88 (MyD88) signaling pathway. spandidos-publications.com Studies on various dihydroxyflavones in a carrageenan-induced paw edema model in rats showed significant, dose-dependent anti-inflammatory activity. nih.gov This suggests that the dihydroxy substitution pattern is important for this effect. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines such as IL-1β and IL-6, and the modulation of signaling pathways like NF-κB. nih.govspandidos-publications.comresearchgate.net
Antiproliferative Activity: The antiproliferative effects of isoflavones, particularly their anti-angiogenic properties, have been studied in vivo. In the chicken chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis, isoflavones isolated from fermented soybean demonstrated varied inhibitory potencies. cambridge.orgnih.gov Genistein showed the strongest inhibition of angiogenesis, followed by other related isoflavones. cambridge.orgnih.gov This activity is linked to the inhibition of endothelial cell proliferation. cambridge.orgnih.gov In mouse models, daidzein has been shown to induce apoptosis in breast cancer cells. mdpi.com However, the effects can be complex; for example, genistin was observed to stimulate the growth of estrogen-dependent breast tumors in mice, highlighting the estrogenic potential of some isoflavones. wikipedia.org The antiproliferative activity of isoflavones like daidzein and genistein has been linked to their influence on ERα and c-erbB-2 expression in breast cancer models. proquest.comspandidos-publications.com
Table 2: Effects of Isoflavones on Specific Physiological Systems in Animal Models This table is interactive. You can filter the data by selecting a system.
| Physiological System | Compound | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Neuroprotection | Genistein | Rat | Ameliorated memory deficits and neuronal degeneration in an Alzheimer's model. diva-portal.org | diva-portal.org |
| Neuroprotection | Genistein | Rat | Showed protective effects in a Parkinson's disease model. diva-portal.org | diva-portal.org |
| Anti-inflammation | Soy Isoflavones | Mouse | Alleviated DSS-induced colitis by inhibiting the TLR4/MyD88 pathway. spandidos-publications.com | spandidos-publications.com |
| Anti-inflammation | Dihydroxyflavones | Rat | Produced dose-dependent reduction of carrageenan-induced paw edema. nih.gov | nih.gov |
| Antiproliferative | Genistein, Daidzein | Chicken (CAM Assay) | Inhibited in vivo angiogenesis. cambridge.orgnih.gov | cambridge.org, nih.gov |
Analysis of In Vivo Structure-Activity Relationships for Isoflavone (B191592) Bioactivities in Animal Models
The biological activities of isoflavones in animal models are highly dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the isoflavone core.
The presence of a hydroxyl group at the C-5 position is critical for certain biological effects. A comparison between genistein (4',5,7-trihydroxyisoflavone) and daidzein (4',7-dihydroxyisoflavone) in studies on osteosarcoma cells revealed that genistein significantly inhibited cell proliferation and viability, whereas daidzein had weak to no effect. iiarjournals.org This suggests that the 5-OH group, which is present in this compound, plays a crucial role in this antiproliferative activity. iiarjournals.org
The hydroxylation pattern on the B-ring also modulates activity. In studies of anti-angiogenic effects using the CAM model, genistein (with a 4'-OH) was the most potent inhibitor. cambridge.orgnih.gov Other isoflavones with different hydroxylation patterns showed varied, but generally lower, potency. cambridge.orgnih.gov Similarly, for anti-inflammatory activity in the rat paw edema model, different dihydroxyflavone isomers exhibited varying levels of inhibition, with 2',4'-dihydroxyflavone showing maximum effect, indicating that the specific arrangement of hydroxyl groups is key to the magnitude of the response. nih.gov
Furthermore, metabolism can alter the structure and subsequent activity. The conversion of daidzein to equol, which has a different three-dimensional structure and higher affinity for estrogen receptors than its parent compound, is a prime example of how in vivo processing dictates biological effect. oup.comnih.gov
Therefore, for this compound, its activity in vivo would be predicted based on the presence of the 4'-OH and 5-OH groups. The 5-OH group is associated with potent antiproliferative activity, while the 4'-OH group is considered important for tyrosine kinase inhibition and anti-angiogenic properties. cambridge.orgiiarjournals.org The absence of the 7-OH group (compared to genistein) might alter its binding to estrogen receptors and its metabolic profile, potentially leading to a unique spectrum of biological effects.
Potential for Mechanistic In Vivo Studies of this compound in Relevant Animal Models
Given the structural similarities to well-studied isoflavones like genistein, several relevant animal models could be employed for mechanistic in vivo studies of this compound. The selection of these models would be guided by the predicted bioactivities based on its structure.
Neurodegenerative Disease Models: Based on the potent neuroprotective effects of genistein in rat models of Alzheimer's and Parkinson's disease, it would be valuable to investigate this compound in these same models. diva-portal.org Studies could utilize amyloid-beta-infused rats to assess effects on memory, plaque formation, and neuroinflammation. diva-portal.org This would clarify whether the 7-OH group of genistein is essential for its neuroprotective actions or if the core 4',5-dihydroxy structure is sufficient.
Inflammatory Models: To explore its anti-inflammatory potential, the dextran sulfate sodium (DSS)-induced colitis model in mice would be highly relevant. spandidos-publications.com This model allows for the investigation of effects on gut inflammation, intestinal barrier function, and key signaling pathways like TLR4/NF-κB. spandidos-publications.com The carrageenan-induced paw edema model in rats could also be used to quantify its acute anti-inflammatory effects and compare its potency against other isoflavones. nih.gov
Oncology and Angiogenesis Models: The antiproliferative potential could be assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice. This would allow for the in vivo evaluation of its effects on tumor growth and progression. proquest.comspandidos-publications.com To specifically study its anti-angiogenic mechanism, the chicken chorioallantoic membrane (CAM) assay provides a rapid and effective in vivo system to observe the inhibition of new blood vessel formation. cambridge.orgnih.gov
These studies would be crucial for elucidating the specific mechanisms of action of this compound, determining the role of its unique hydroxylation pattern, and establishing its potential as a bioactive compound.
Future Research Directions and Unexplored Avenues for Dihydroxyisoflavones
Identification of Novel Biological Targets for Isoflavones
The biological activities of isoflavones have historically been attributed to their structural similarity to estrogen, allowing them to interact with estrogen receptors. scispace.com However, research has expanded to reveal that isoflavones, including genistein (B1671435) and daidzein (B1669772), interact with a variety of molecular targets beyond estrogen receptors, such as tyrosine kinases and topoisomerase II. scispace.com This understanding opens the door for future investigations to identify novel biological targets for a wider range of isoflavones, including 4',5-Dihydroxyisoflavone.
Future research will likely focus on:
Expanding the Target Landscape: Moving beyond known targets, researchers will employ advanced screening methods to identify new proteins, enzymes, and signaling pathways that are modulated by isoflavones. This could unveil previously unknown therapeutic applications.
Systems Biology Approaches: Utilizing systems biology will allow for a more holistic understanding of how isoflavones influence complex biological networks. scispace.com This can help in identifying key nodes and pathways affected by these compounds, leading to the discovery of novel targets.
Focus on Specific Disease Pathways: Investigations are expected to target signaling pathways implicated in diseases like cancer, inflammation, and neurodegenerative disorders. For instance, the ability of isoflavones to modulate cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins, presents a promising avenue for cancer research. ljmu.ac.uk Biochanin A, a related isoflavone (B191592), has already shown potential in this area by inducing cell cycle arrest in various cancer cells. ljmu.ac.uk
Dual-Targeted Inhibitors: There is growing interest in developing compounds that can simultaneously inhibit multiple targets. For example, novel isoflavone derivatives have been synthesized and identified as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.gov
Development of Advanced Synthetic and Biotransformation Methodologies for Specific Isoflavone Analogues
While chemical synthesis has long been the primary source for obtaining desired isoflavone structures, future research will focus on developing more advanced and efficient methodologies. scispace.com This includes both novel chemical syntheses and innovative biotransformation approaches.
Advanced Synthetic Methodologies:
The synthesis of specific isoflavone analogs, such as fluorinated derivatives, has demonstrated the potential to create compounds with enhanced biological activity. mdpi.com Future synthetic strategies will likely involve:
Efficient Cyclization and Functionalization: Developing more streamlined and high-yield methods for constructing the core isoflavone scaffold and introducing various functional groups. mdpi.com
Regioselective Reactions: Achieving precise control over the position of substitutions on the isoflavone ring system is crucial for structure-activity relationship studies. helsinki.fi
Microwave-Assisted Synthesis: This technology offers a way to accelerate reactions and improve yields, as demonstrated in the synthesis of deuterated isoflavone disulphates. helsinki.fi
Biotransformation Methodologies:
Biotransformation, using microorganisms or their enzymes, offers an attractive and environmentally friendly alternative to chemical synthesis for producing novel isoflavone analogs. cnu.edu.twnih.gov Key future directions include:
Microbial Cell Factories: The use of recombinant microorganisms, such as Pichia pastoris and Escherichia coli, expressing specific enzymes like cytochrome P450s, can be optimized for the large-scale production of hydroxylated isoflavones. cnu.edu.twnih.gov
Enzymatic Hydroxylation: Enzymes like biphenyl-2,3-dioxygenase have shown the ability to introduce hydroxyl groups at specific positions on the isoflavone ring, leading to the formation of potent antioxidant compounds like o-dihydroxyisoflavones. nih.govtandfonline.com For example, daidzein has been biotransformed into 7,2′,4′-trihydroxyisoflavone. nih.gov
Fermentation Technologies: Solid-state and liquid-state fermentation using fungi like Aspergillus and Rhizopus species can significantly increase the content of bioactive isoflavone aglycones and produce novel isomers. tandfonline.comnih.gov Fermentation of soybeans with Aspergillus saitoi has been shown to produce potent antioxidative o-dihydroxyisoflavones. tandfonline.comoup.com
Comprehensive Academic Investigations into Less-Studied Isoflavone Isomers, including this compound, for Fundamental Mechanistic Understanding
While a significant body of research exists for major isoflavones, many isomers, including this compound, remain understudied. Future academic investigations are critical to build a fundamental understanding of their mechanisms of action and potential health benefits.
Key areas for investigation include:
Systematic Characterization: Comprehensive studies are needed to determine the physicochemical properties, bioavailability, and metabolic fate of less-common isoflavone isomers.
Mechanistic Elucidation: Research should focus on unraveling the specific molecular mechanisms through which these isomers exert their biological effects. This includes identifying their direct molecular targets and downstream signaling pathways. For example, studies on daidzein metabolites like 7,3',4'-trihydroxyisoflavone have revealed their anti-neuroinflammatory effects through the suppression of MAPK and NF-κB signaling pathways. biomolther.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of isoflavones and evaluating their biological activity, researchers can identify the key chemical features responsible for their effects. This knowledge is crucial for the rational design of more potent and selective therapeutic agents. The presence and position of hydroxyl groups, for instance, are known to be critical for the antioxidant and anti-allergenic activities of isoflavones. biomolther.org
Comparative Studies: Directly comparing the biological activities of different isoflavone isomers will help to identify the most promising candidates for further development. For instance, a derivative of genistein, 7-difluoromethoxy-5,4'-dihydroxy isoflavone, has shown superior protective effects against glutamate-induced cell damage compared to the parent compound. spandidos-publications.com
The exploration of less-studied isoflavones like this compound holds significant promise for discovering new therapeutic agents and expanding our understanding of the diverse biological roles of this important class of phytochemicals. A concerted effort in these future research directions will be essential to unlock their full potential.
Q & A
Basic Research Questions
Q. What methodologies are recommended for extracting and purifying 4',5-Dihydroxyisoflavone from natural sources like Shorea robusta?
- Methodological Answer :
- Extraction : Use polar solvents (e.g., methanol or ethanol) for Soxhlet extraction of dried plant material. Sequential solvent partitioning (e.g., ethyl acetate) enhances selectivity .
- Purification : Column chromatography with silica gel or Sephadex LH-20, followed by HPLC with C18 reverse-phase columns, is effective. Purity validation via NMR and mass spectrometry is critical .
- Key Data : In Shorea robusta leaves, yields of 0.2–0.5% (w/w) have been reported using these methods .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- Spectroscopic Techniques :
- UV-Vis : Characteristic absorption bands at ~260 nm (A-ring) and ~310 nm (B-ring) indicate flavonoid backbone .
- NMR : ¹H and ¹³C NMR identify hydroxyl positions (e.g., δ 12.5 ppm for 5-OH in DMSO-d₆) and substitution patterns .
- MS : High-resolution ESI-MS confirms molecular formula (C₁₅H₁₀O₅, [M+H]⁺ at m/z 271.06) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anti-inflammatory activity?
- Methodological Answer :
- Cell-Based Models : Use LPS-stimulated macrophages (RAW 264.7) to measure inhibition of NO, TNF-α, and PGE2 via Griess assay, ELISA, or qPCR .
- Enzyme Inhibition : Assess COX-2 and iNOS activity using fluorometric or colorimetric substrates. IC₅₀ values <10 μM suggest high potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell line, solvent, concentration range).
- Variable Control : Test purity (>95% via HPLC) and stability (e.g., degradation in DMSO over 24 hours) .
- Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., synergistic effects with other phytochemicals in crude extracts) .
Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?
- Methodological Answer :
- Animal Models : Administer via oral gavage (10–50 mg/kg) in rodents. Collect plasma at intervals (0–24 hrs) for LC-MS/MS quantification .
- Metabolite Profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronides, sulfates) in urine and feces .
- Tissue Distribution : Radiolabeled ¹⁴C-4',5-Dihydroxyisoflavone can track accumulation in organs .
Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., COX-2, NF-κB) using AutoDock Vina. Compare with analogs (e.g., genistein) to identify critical hydroxyl groups .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and activity .
Data Contradiction and Reproducibility
Q. Why do studies on this compound’s antioxidant capacity show variability?
- Methodological Answer :
- Assay Selection : DPPH and ABTS assays may overestimate activity due to interference with phenolic groups. Use ORAC or cell-based ROS assays for physiological relevance .
- Standardization : Normalize results to Trolox equivalents and report EC₅₀ values with confidence intervals .
Structural and Functional Modifications
Q. What synthetic strategies improve the stability and bioavailability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
